213187-44-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

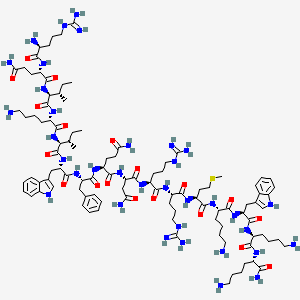

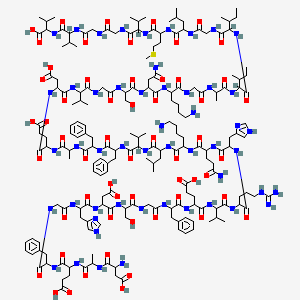

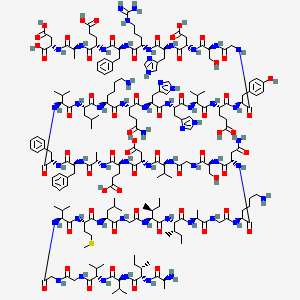

It is a heterocyclic organic compound with the molecular formula C70H95N15O17S2 and a molecular weight of 1481.7. This compound is a derivative of lanreotide, a synthetic octapeptide analog of somatostatin, which is used in various medical applications.

Métodos De Preparación

The synthesis of DOTA-Lanreotide involves multiple steps, including the formation of the peptide backbone and the attachment of the DOTA chelator. The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The DOTA chelator is then attached to the peptide through a conjugation reaction, typically involving the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Análisis De Reacciones Químicas

DOTA-Lanreotide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for maintaining its three-dimensional structure.

Reduction: Reduction reactions can break these disulfide bonds, leading to changes in the compound’s conformation.

Substitution: The DOTA chelator can form stable complexes with various metal ions, such as gadolinium, lutetium, and yttrium, through substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and metal salts for substitution reactions. The major products formed from these reactions are the oxidized or reduced forms of the compound and the metal complexes.

Aplicaciones Científicas De Investigación

DOTA-Lanreotide has a wide range of scientific research applications, including:

Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are used in various chemical analyses and reactions.

Biology: The compound is used in biological studies to investigate the role of somatostatin analogs in regulating hormone secretion and cell proliferation.

Medicine: DOTA-Lanreotide is used in medical imaging, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT), to diagnose and monitor neuroendocrine tumors.

Industry: The compound is used in the pharmaceutical industry to develop new diagnostic and therapeutic agents for various diseases.

Mecanismo De Acción

DOTA-Lanreotide exerts its effects by binding to somatostatin receptors on the surface of target cells. This binding inhibits the release of various hormones, such as growth hormone, insulin, and glucagon, and reduces cell proliferation. The compound’s mechanism of action involves the activation of intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of protein phosphatases. These pathways lead to the suppression of hormone secretion and cell growth .

Comparación Con Compuestos Similares

DOTA-Lanreotide is unique compared to other similar compounds due to its high affinity for somatostatin receptors and its ability to form stable metal complexes. Similar compounds include:

DOTA-Tyr3-Octreotate: Another somatostatin analog used in medical imaging and radiotherapy.

DOTA-Bombesin: A peptide that targets gastrin-releasing peptide receptors and is used in cancer diagnosis and treatment.

DOTA-NOC: A somatostatin analog with a broader receptor binding profile, used in imaging and therapy of neuroendocrine tumors.

These compounds share similar applications but differ in their receptor binding affinities and specific uses in medical imaging and therapy.

Propiedades

Número CAS |

213187-44-1 |

|---|---|

Fórmula molecular |

C70H95N15O17S2 |

Peso molecular |

1481.7 |

Secuencia |

Sequence: DOTA-D-2-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2, cyclic disulfide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.